molecular formula C14H10ClN5O2 B11319640 N-(5-chloro-2-hydroxyphenyl)-4-(1H-tetrazol-1-yl)benzamide

N-(5-chloro-2-hydroxyphenyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11319640
M. Wt: 315.71 g/mol
InChI Key: WAVXXUZYZBUJIG-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a tetrazole ring and a chlorinated hydroxyphenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reaction: The tetrazole derivative is then coupled with 5-chloro-2-hydroxybenzoic acid using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide)

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles (amines, thiols), base (NaOH)

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-4-(1H-tetrazol-1-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of both a chlorinated hydroxyphenyl group and a tetrazole ring in the same molecule may impart unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H10ClN5O2

Molecular Weight

315.71 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C14H10ClN5O2/c15-10-3-6-13(21)12(7-10)17-14(22)9-1-4-11(5-2-9)20-8-16-18-19-20/h1-8,21H,(H,17,22)

InChI Key

WAVXXUZYZBUJIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)O)N3C=NN=N3

Origin of Product

United States

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